![molecular formula C10H12FN5O10P2-2 B12080449 [5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(2’-fluoro-2’-deoxyadenylic acid) is a synthetic polymer that has garnered significant interest in the biomedical field. This compound is a modified nucleic acid where the hydrogen atom at the 2’ position of the ribose sugar is replaced with a fluorine atom. This modification imparts unique properties to the polymer, making it a valuable tool in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
Poly(2’-fluoro-2’-deoxyadenylic acid) is synthesized through the chemical transformation of 2’-deoxy-2’-fluoroadenosine to its 5’-diphosphate form. This intermediate is then polymerized using polynucleotide phosphorylase. The polymerization process proceeds smoothly, yielding the desired polymer with a yield of approximately 55% .
Industrial Production Methods
In an industrial setting, the production of poly(2’-fluoro-2’-deoxyadenylic acid) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce the polymer on a large scale.
化学反应分析
Types of Reactions
Poly(2’-fluoro-2’-deoxyadenylic acid) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer, potentially altering its properties.
Substitution: The fluorine atom in the polymer can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of poly(2’-fluoro-2’-deoxyadenylic acid).
科学研究应用
Poly(2’-fluoro-2’-deoxyadenylic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution in nucleic acids.
Biology: The polymer is employed in various biological assays to investigate its interactions with enzymes and other biomolecules.
Medicine: Poly(2’-fluoro-2’-deoxyadenylic acid) shows promise in targeted drug delivery systems.
作用机制
The mechanism of action of poly(2’-fluoro-2’-deoxyadenylic acid) involves its interaction with specific molecular targets. The fluorine substitution alters the polymer’s conformation, affecting its binding affinity to enzymes and other proteins. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
相似化合物的比较
Poly(2’-fluoro-2’-deoxyadenylic acid) can be compared to other similar compounds, such as:
Poly(2’-deoxyadenylic acid): Unlike poly(2’-fluoro-2’-deoxyadenylic acid), this polymer lacks the fluorine substitution, resulting in different chemical and biological properties.
Poly(2’-azido-2’-deoxyadenylic acid): This compound has an azido group instead of a fluorine atom, leading to distinct reactivity and applications.
Poly(2’-fluoro-2’-deoxyadenylic acid) stands out due to its unique fluorine substitution, which imparts enhanced stability and selectivity in various applications.
属性
分子式 |
C10H12FN5O10P2-2 |
|---|---|
分子量 |
443.18 g/mol |
IUPAC 名称 |
[5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/p-2 |
InChI 键 |
FWZDRSVQWVESFS-UHFFFAOYSA-L |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


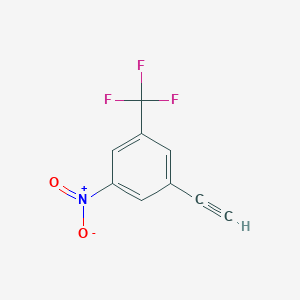


![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
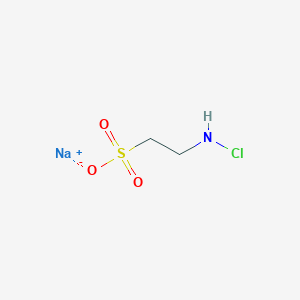
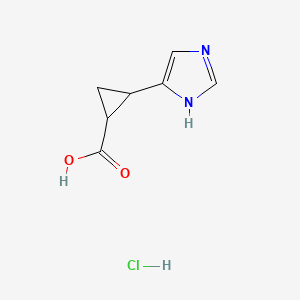

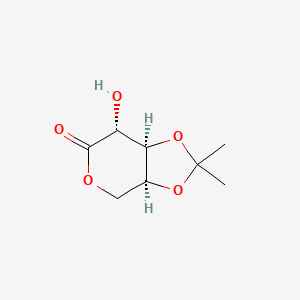
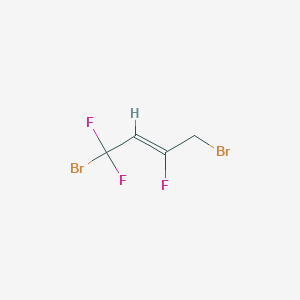
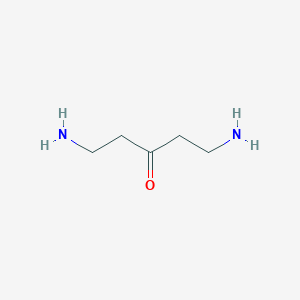
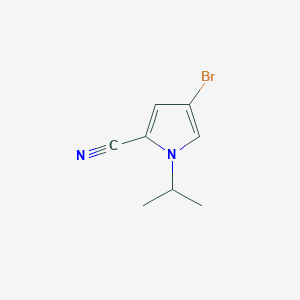
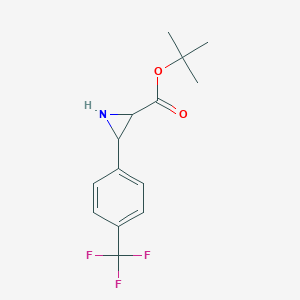
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
